molecular formula C23H25NO4 B13548083 2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid

2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid

Cat. No.: B13548083
M. Wt: 379.4 g/mol
InChI Key: XHSIQBBMUSBJOO-UHFFFAOYSA-N
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Description

2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid typically involves the following steps:

    Fmoc Protection: The amino group of cycloheptane-1-carboxylic acid is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Coupling Reaction: The protected amino acid is then coupled with other reactants using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes:

    Solid-Phase Synthesis: Utilizing solid-phase peptide synthesis (SPPS) techniques where the compound is built step-by-step on a solid resin.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base like piperidine.

    Substitution: Nucleophilic substitution reactions where the amino group can react with electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to modify its functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: DCC or DIC in dichloromethane.

    Oxidation: Potassium permanganate or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

    Deprotected Amino Acid: Resulting from the removal of the Fmoc group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Pharmaceutical Research: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Bioconjugation: Utilized in the conjugation of biomolecules for various biochemical assays.

    Material Science: Explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group provides steric protection, allowing selective reactions at the amino group. Upon deprotection, the free amino group can participate in various biochemical pathways, potentially interacting with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid: A similar compound with a cyclohexane ring instead of a cycloheptane ring.

    Fmoc-protected Amino Acids: Other amino acids protected with the Fmoc group, such as Fmoc-phenylalanine or Fmoc-lysine.

Uniqueness

2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid is unique due to its seven-membered cycloheptane ring, which imparts distinct steric and electronic properties compared to its six-membered cyclohexane analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic acid

InChI

InChI=1S/C23H25NO4/c25-22(26)19-12-2-1-3-13-21(19)24-23(27)28-14-20-17-10-6-4-8-15(17)16-9-5-7-11-18(16)20/h4-11,19-21H,1-3,12-14H2,(H,24,27)(H,25,26)

InChI Key

XHSIQBBMUSBJOO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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